![molecular formula C41H72O9 B13390604 11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B13390604.png)
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid
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Overview
Description
. This compound is known for its ability to transport calcium ions across biological membranes, making it a valuable tool in biochemical and physiological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the oxolane intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxyl groups and the carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using Streptomyces conglobatus. The bacterium is cultured under specific conditions to maximize the yield of ionomycin, which is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid is widely used in scientific research due to its ability to transport calcium ions across membranes. Its applications include:
Chemistry: Used as a reagent to study calcium ion transport and its effects on various chemical reactions.
Biology: Employed in studies of cellular calcium signaling and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to calcium dysregulation.
Industry: Utilized in the development of calcium-based sensors and diagnostic tools
Mechanism of Action
The mechanism of action of 11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid involves its ability to bind and transport calcium ions across biological membranes. This process is facilitated by the compound’s unique structure, which allows it to form complexes with calcium ions and shuttle them through lipid bilayers. The transported calcium ions then participate in various cellular signaling pathways, affecting processes such as muscle contraction, neurotransmitter release, and gene expression .
Comparison with Similar Compounds
Similar Compounds
A23187 (Calcimycin): Another calcium ionophore with similar properties but different structural features.
Ethylene glycol tetraacetic acid (EGTA): A chelating agent that binds calcium ions but does not transport them across membranes.
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): A calcium chelator used to buffer intracellular calcium levels
Uniqueness
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid is unique due to its high specificity and efficiency in transporting calcium ions across biological membranes. This property makes it a valuable tool in research applications where precise manipulation of calcium levels is required .
Biological Activity
The compound 11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid is a complex polyhydroxylated fatty acid derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₃₁H₅₄O₈
- Molecular Weight : 584.7 g/mol
- LogP (Partition Coefficient) : -1.7
- Hydrogen Bond Donors : 8
- Hydrogen Bond Acceptors : 12
- Rotatable Bonds : 4
These properties suggest that the compound has significant hydrophilicity due to its multiple hydroxyl groups, which may influence its solubility and interaction with biological membranes.
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies indicate that similar compounds exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX-2. This could be relevant for conditions like arthritis and cardiovascular diseases.
- Antimicrobial Properties : Some derivatives of polyhydroxylated fatty acids have shown antimicrobial effects against a range of pathogens, suggesting that this compound may also possess similar properties.
Therapeutic Potential
The compound's structural features align with known bioactive lipids that exhibit various therapeutic benefits:
- Cardiovascular Health : Potential modulation of lipid profiles and anti-inflammatory effects could contribute to cardiovascular protection.
- Neurological Disorders : Its antioxidant properties may provide neuroprotection in conditions like Alzheimer’s disease.
Data Table of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Inhibition of NF-kB | |
Antimicrobial | Disruption of microbial membranes |
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various polyhydroxylated fatty acids using DPPH and ABTS assays. The results indicated that compounds with similar structures to this compound exhibited significant scavenging activity against free radicals.
Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study focused on inflammatory bowel disease (IBD), the administration of polyhydroxylated fatty acids resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential application for the compound in managing IBD and other inflammatory conditions.
Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that derivatives similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Properties
IUPAC Name |
11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHMRUGBZOYCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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